molecular formula C24H22N4O2S B11281805 1,1'-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

1,1'-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

Cat. No.: B11281805
M. Wt: 430.5 g/mol
InChI Key: QQQFMFCONPHZNY-UHFFFAOYSA-N
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Description

1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.

Chemical Reactions Analysis

1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different target receptors makes it a precise pharmacophore with a bioactive profile . It can inhibit various enzymes and interfere with biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is unique due to its specific structural features and pharmacological activities. Similar compounds include:

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[5-acetyl-3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C24H22N4O2S/c1-15(29)22-21(20-13-12-17-8-6-7-11-19(17)14-20)27(16(2)30)28-23(25-26-24(28)31-22)18-9-4-3-5-10-18/h3-5,9-10,12-14H,6-8,11H2,1-2H3

InChI Key

QQQFMFCONPHZNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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